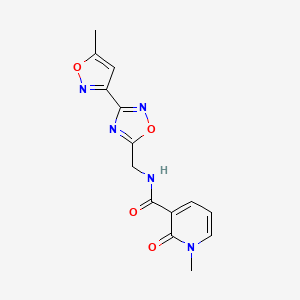

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4/c1-8-6-10(17-22-8)12-16-11(23-18-12)7-15-13(20)9-4-3-5-19(2)14(9)21/h3-6H,7H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGUNXSLYYUHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic molecule that exhibits a range of biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The compound consists of multiple functional groups contributing to its biological activity:

- Dihydropyridine moiety: Known for its role in calcium channel modulation.

- Oxadiazole and isoxazole rings: Associated with various pharmacological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and isoxazole rings demonstrate significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 50 μg/ml, indicating potent antimicrobial activity .

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 57b | S. aureus | 50 |

| 59f | E. coli | 150 |

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. In vitro assays showed that derivatives of this compound effectively inhibited the proliferation of cancer cell lines. For example, specific derivatives demonstrated IC50 values ranging from 10 to 30 µM against several human cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Anticonvulsant Activity

The anticonvulsant properties of the compound were evaluated using animal models such as the maximal electroshock seizure (MES) test. Compounds derived from similar structures have shown protective effects against seizures at doses around 30 mg/kg .

| Compound | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| 7d | 30 | 85 |

| 7e | 30 | 78 |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of oxadiazole derivatives against multi-drug resistant strains of bacteria. The results suggested that these compounds could be potential candidates for developing new antibiotics .

- Cancer Cell Line Testing : In a comprehensive screening involving over 60 cancer cell lines, certain derivatives demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

- Anticonvulsant Screening : In a controlled study using pentylenetetrazol-induced seizures in mice, the compound exhibited significant anticonvulsant activity comparable to established antiepileptic drugs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole and isoxazole rings in anticancer therapies. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Research indicates that similar compounds demonstrate significant inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .

Antimicrobial Activity

The presence of the isoxazole and oxadiazole rings contributes to the compound's antimicrobial properties:

- In Vitro Studies : Compounds with similar structures have shown effective activity against various bacterial strains, particularly Gram-positive bacteria. For example, synthesized derivatives have been reported to exhibit significant activity against Bacillus species .

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated that compounds similar to 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited notable cytotoxicity against multiple cancer cell lines (HCT116, MCF7). The most effective compounds had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of 3,5-disubstituted oxadiazole derivatives revealed that these compounds had enhanced antimicrobial activity compared to their precursors. The study employed disc diffusion methods to assess efficacy against both Gram-positive and Gram-negative bacteria, with promising results indicating potential therapeutic applications in treating infections .

Data Tables

| Compound | Activity Type | Target Cells/Organisms | IC50/PGI Values |

|---|---|---|---|

| Compound A | Anticancer | HCT116 | IC50 = 18.78 µM |

| Compound B | Antimicrobial | Bacillus cereus | PGI = 67.55% |

| Compound C | Anticancer | MCF7 | IC50 = 10.1 µM |

| Compound D | Antimicrobial | Staphylococcus aureus | PGI = 75.99% |

Comparison with Similar Compounds

Key Findings:

Electronic Effects : Electron-withdrawing substituents (e.g., chloro in 3b ) lower melting points compared to electron-donating groups (e.g., methyl in 3c ), suggesting similar trends could apply to the target compound’s physicochemical properties .

Synthetic Yields : The target compound’s synthesis would likely require optimized coupling conditions, as yields for analogous carboxamides in 3a–3d range from 62–71% .

Comparison with Triazolo-Pyridine Derivatives ()

The compound 1-methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide shares structural motifs with the target molecule, including:

- A 1,2,4-oxadiazole ring.

- A carboxamide linker.

Structural Divergences:

Implications:

- Bioactivity : Fused systems (e.g., triazolo-pyridine) often exhibit enhanced binding affinity to protein targets due to increased rigidity and surface area. The target compound’s flexible dihydropyridine moiety might instead favor allosteric modulation.

- Synthetic Complexity : The triazolo-pyridine system in likely requires multi-step cyclization, whereas the target compound’s synthesis could prioritize oxadiazole ring formation via nitrile oxide cycloaddition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.